molecular formula C17H17F2N5OS B2421084 (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone CAS No. 1013809-24-9

(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2421084
CAS No.: 1013809-24-9
M. Wt: 377.41
InChI Key: UNUNHSNEUPPSKW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a difluorobenzo[d]thiazol-2-yl group, a piperazin-1-yl group, and a 1,3-dimethyl-1H-pyrazol-5-yl group. These groups are common in many biologically active compounds .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple heterocyclic rings. The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Structural Insights : A study by Lv, Ding, and Zhao (2013) detailed the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety. This research is significant for understanding the structural properties of compounds similar to (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone (Lv, Ding, & Zhao, 2013).

Biological Activities

Anticancer Evaluation

  • Potential Anticancer Applications : Turov (2020) studied polyfunctional substituted 1,3-thiazoles, demonstrating significant anticancer activity. Compounds with piperazine substituents showed notable efficacy against various cancer cell lines (Turov, 2020).

Central Nervous System Applications

  • CNS Depressant and Anticonvulsant Properties : Butler, Wise, and Dewald (1984) synthesized novel arylmethanones demonstrating CNS depressant activity, potential anticonvulsant properties, and low acute toxicity. Selected compounds also showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).

Insecticidal Activity

  • Insecticidal Applications : Ding et al. (2019) synthesized new piperidine thiazole compounds, showing significant insecticidal activities against armyworm at certain concentrations (Ding, Pan, Yin, Tan, & Zhang, 2019).

Future Directions

Future research could involve further studying the biological activity of this compound and optimizing its structure for increased potency and selectivity. Additionally, the synthesis process could be optimized for better yield and purity .

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5OS/c1-10-7-13(22(2)21-10)16(25)23-3-5-24(6-4-23)17-20-15-12(19)8-11(18)9-14(15)26-17/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUNHSNEUPPSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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